N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea
Description
N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea is a synthetic urea derivative characterized by a polyether chain terminated with a hydroxyethoxy group and a urea functional group. This compound has garnered attention in pharmaceutical and materials science research due to its unique physicochemical properties, including water solubility imparted by the ethylene glycol chain and hydrogen-bonding capacity from the urea moiety.
Synthesis of this compound typically involves carbamate intermediates, as demonstrated in a European patent application (Example 429), where tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate was used as a starting material . Analytical data (LCMS: m/z 1011 [M+H]⁺; HPLC retention time: 1.01 minutes) confirm its structural integrity and purity . The compound’s design aligns with modern drug discovery trends emphasizing optimized pharmacokinetics, such as enhanced solubility and tissue penetration .
Properties
CAS No. |
61170-51-2 |
|---|---|
Molecular Formula |
C9H20N2O5 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylurea |
InChI |
InChI=1S/C9H20N2O5/c10-9(13)11-1-3-14-5-7-16-8-6-15-4-2-12/h12H,1-8H2,(H3,10,11,13) |
InChI Key |
DJBNNBCEYVSXLX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCO)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea typically involves the reaction of 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethanol with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the urea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process includes the careful control of temperature and pH to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions due to its ability to form hydrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems owing to its hydrophilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism by which 1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea exerts its effects is primarily through its ability to form hydrogen bonds. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways. The multiple ethoxy groups enhance its solubility in aqueous environments, facilitating its use in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea with structurally related compounds:
Key Observations:
- Urea vs.
- Ethoxy Chain Length: Shorter ethoxy chains (e.g., in 2-(2-ethoxyethoxy)ethanol) reduce molecular weight and hydrophilicity but increase volatility and toxicity risks .
- Regulatory Considerations: Ethoxy-containing compounds like 2-(2-ethoxyethoxy)ethanol are subject to strict workplace safety regulations (e.g., CLP Regulation (EC) 1272/2008) due to inhalation and dermal exposure risks, whereas urea derivatives may exhibit improved safety profiles .
Biological Activity
N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H24N2O6
- Molecular Weight : 248.32 g/mol
- IUPAC Name : this compound
The compound features a urea functional group linked to a polyether chain, which may influence its solubility and interaction with biological targets.
This compound has been studied for its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory effects. Inhibition of sEH can lead to increased levels of EETs, potentially offering therapeutic benefits in conditions such as hypertension and inflammation .
Pharmacological Properties
- Anti-inflammatory Effects : Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In animal models, these compounds have been shown to reduce inflammation caused by lipopolysaccharide (LPS) and other pro-inflammatory stimuli .
- Cardiovascular Benefits : Studies demonstrate that sEH inhibitors can lower blood pressure in hypertensive models. For instance, spontaneously hypertensive rats treated with these inhibitors experienced marked reductions in blood pressure .
- Metabolic Stability : The incorporation of ether groups into the structure has been linked to improved metabolic stability compared to other urea derivatives. This modification enhances the pharmacokinetic profile, making it more suitable for therapeutic applications .
Study 1: Efficacy in Hypertension Models
A study conducted on spontaneously hypertensive rats showed that administration of this compound resulted in a significant decrease in systolic blood pressure over a four-week period. The mechanism was attributed to the inhibition of sEH and subsequent elevation of EET levels, which promote vasodilation .
Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested against LPS-induced lung inflammation in mice. Results indicated a reduction in inflammatory markers and improved lung function metrics, suggesting potential utility in treating respiratory inflammatory conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
